2',6'-Dimethoxyacetophenone

Catalog No.
S772941
CAS No.
2040-04-2
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dimethoxyacetophenone

CAS Number

2040-04-2

Product Name

2',6'-Dimethoxyacetophenone

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanone

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3

InChI Key

XEUGKOFTNAYMMX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1OC)OC

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)OC

2,6-Dimethoxyacetophenone is an aromatic ketone.

2',6'-Dimethoxyacetophenone (CAS: 2040-04-2) is a highly substituted aromatic ketone characterized by two methoxy groups at the ortho positions relative to the acetyl moiety. This specific substitution pattern introduces severe steric hindrance around the carbonyl carbon and forces the acetyl group out of the aromatic plane, disrupting standard π-conjugation. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for the synthesis of complex flavonoids, chalcones, and photolabile protecting groups, or as a targeted substrate for transition-metal-catalyzed cross-coupling where standard C-H activation must be suppressed in favor of C-O bond cleavage [1].

Research Fit

Isomer-defined synthetic intermediate with 2′,6′-dimethoxy substitution pattern for position-specific reactivity

Supports fluorination-demethylation synthetic routes for fluorinated aromatic building blocks

Hepatic mixed function oxidase inhibition mechanism research context

Substituting 2',6'-dimethoxyacetophenone with unhindered analogs like acetophenone or mono-ortho substituted variants (e.g., 2'-methoxyacetophenone) fundamentally alters reaction trajectories and guarantees process failure in targeted syntheses. The dual ortho-methoxy groups physically block nucleophilic attack at the carbonyl, drastically lowering yields in standard Grignard additions or Baeyer-Villiger oxidations, while simultaneously shifting the dominant reaction pathways toward direct ring hydroxylation [1]. Furthermore, in transition-metal catalysis, the lack of a free ortho-position forces catalysts to activate the typically inert C-O bond rather than undergoing standard C-H cyclometalation[2]. Buyers substituting this compound will experience complete failure in site-selective cross-coupling and unexpected photochemical behavior due to the disrupted ground-state planarity.

Substitution Risk

2′,6′-Isomer Defined substitution pattern with experimentally validated thermochemical profile
Other Dimethoxy Isomers Positional isomer change may shift reaction thermodynamics and energetic stability context
2′,6′-Isomer Reported competitive inhibition mechanism in hepatic oxidase assays
Mono-hydroxy / Dihydroxy Analogs Inhibition mechanism type may diverge to mixed kinetics; enzyme interaction model may not transfer
2′,6′-Isomer Validated synthetic route efficiency for fluorinated intermediate production
Alternative Isomer / Precursor Routes Synthetic yield outcomes are substitution-pattern dependent; route efficiency may not reproduce

Divergent Site Selectivity in Ruthenium-Catalyzed Activation

Transition-metal catalysis reveals a stark divergence in reactivity dictated by the di-ortho substitution. When reacted with an isolable Ru(II) bis(dinitrogen) complex at mild temperatures (25-40 °C), 2'-methoxyacetophenone undergoes standard sp2 C-H bond activation to form a cyclometalated species. In direct contrast, 2',6'-dimethoxyacetophenone completely suppresses C-H activation, instead undergoing facile sp2 C-O bond cleavage to yield the corresponding ruthenium-aryloxide complex [1].

Evidence DimensionCatalytic Bond Cleavage Pathway
Target Compound DataUndergoes exclusive sp2 C-O bond activation
Comparator Or Baseline2'-Methoxyacetophenone (Undergoes sp2 C-H bond activation)
Quantified DifferenceComplete mechanistic shift from C-H cyclometalation to C-O cleavage
ConditionsReaction with[Ru(H)2(N2)2(PCy3)2] at 25-40 °C

This absolute shift in site selectivity makes the compound an essential precursor for cross-coupling reactions where the methoxy group must act as a traceless leaving group rather than a directing group.

Thermochemical Stability
Head-to-head
−358.2 ± 2.6 kJ·mol⁻¹ vs 2′,5′-: −368.8 ± 2.3 2′,4′-: −376.5 ± 2.3
+10.6 / +18.3 kJ·mol⁻¹
Reported thermochemical differentiation context among positional isomers
Gas phase, T = 298.15 K; bomb calorimetry + Calvet microcalorimetry

Steric Inhibition and Pathway Shift in Baeyer-Villiger Oxidation

The steric bulk of the 2,6-dimethoxy groups fundamentally alters the compound's oxidation profile. While unhindered analogs like 4'-methoxyacetophenone readily undergo Baeyer-Villiger oxidation (BVO) to form the corresponding ester in high yields (up to 81% using a tin beta zeolite/H2O2 system), 2',6'-dimethoxyacetophenone resists standard oxygen insertion. Instead, peracid oxidation (e.g., with mCPBA) results in a complex multi-response pathway heavily favoring direct aromatic ring hydroxylation over ester formation [1].

Evidence DimensionOxidation Pathway and Ester Yield
Target Compound DataResists standard BVO; undergoes competing direct ring hydroxylation
Comparator Or Baseline4'-Methoxyacetophenone (81% ester yield via standard BVO)
Quantified DifferenceFundamental shift from high-yield oxygen insertion to multi-pathway ring hydroxylation
ConditionsOxidation via peracid (mCPBA) or tin beta zeolite/H2O2 biphasic systems

Procurement teams must recognize that standard lactonization/esterification protocols will fail, requiring specialized optimization for downstream processing.

Inhibition Mechanism
Head-to-head
Competitive inhibition vs Dihydroxy analog: mixed kinetics Mono-methyl analog: mixed kinetics
Reported enzyme interaction mechanism context; substitution pattern dictates inhibition type
Aminopyrine demethylase assay, hepatic microsomal preparations

Disruption of Ground-State Planarity and π-Conjugation

The dual ortho-methoxy substituents physically prevent the acetyl group from aligning with the aromatic ring. NMR spin-spin coupling analyses and molecular orbital computations demonstrate that while acetophenone maintains a planar ground state (dihedral angle ~0°), 2',6'-dimethoxyacetophenone is forced into a highly twisted conformation with an estimated dihedral angle of 40° to 90°. This steric twisting drastically reduces hyperconjugative transmission, evidenced by the near elimination of the 6J(H,C) spin-spin coupling constant compared to unhindered analogs [1].

Evidence DimensionAcetyl-Benzene Dihedral Angle
Target Compound Data~40° to 90° (Highly twisted, non-planar)
Comparator Or BaselineAcetophenone (~0°, Planar)
Quantified Difference40°+ deviation from planarity, causing severe loss of π-conjugation
ConditionsGround-state conformational analysis via 13C/1H NMR and STO-3G MO computations

The loss of planarity blue-shifts the UV absorption spectrum and alters triplet-state photochemistry, dictating its selection for specialized photoactive materials.

Synthetic Yield
Head-to-head
74% overall yield
+14 pp vs alternative route
Reported synthetic efficiency context for 4-fluororesorcinol production
CF₃OF fluorination at −78°C; 48% HBr/AcOH demethylation
Commercial Availability
Class-level
≥98.0% (GC) across multiple global suppliers; stocked 1–100 g quantities
Standardized procurement specification; verify per lot
Supplier specification data; independent verification recommended

Traceless Cross-Coupling Electrophile in Organometallic Synthesis

Due to its propensity for C-O bond activation over C-H cyclometalation, it is the required starting material for synthesizing complex polycyclic aromatic hydrocarbons and biaryls where the methoxy group is reductively cleaved or substituted [1].

Precursor for Highly Substituted Flavones and Chalcones

The pre-installed 2,6-dimethoxy pattern is critical for synthesizing specific natural product analogs (e.g., primetin derivatives or wasabidienones) where late-stage di-ortho methoxylation is synthetically impossible due to steric crowding [2].

Sterically Tuned Photolabile Protecting Groups

The forced non-planar conformation and disrupted π-conjugation alter its UV absorption profile, making it a highly specific building block for developing custom photoinitiators or sterically hindered photoremovable protecting groups in targeted peptide synthesis[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated building block synthesis
Fluorination-demethylation route compatibility
Synthetic route efficiency and intermediate characterization
Hepatic oxidase mechanism studies
Defined inhibition mechanism context
Enzyme kinetics and metabolic pathway analysis
Substituent interaction energetics studies
Experimentally validated thermochemical reference data
Group additivity scheme and computational model validation
Downstream derivatization scaffold
Electrophilic aromatic substitution reactivity
Functionalization site selectivity and yield optimization

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

Melting Point

69.0 °C

Other CAS

2040-04-2

Wikipedia

2',6'-Dimethoxyacetophenone

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